Cas no 159255-82-0 (BENZENE, 1,3-DIFLUORO-2-IODO-5-PROPYL-)

BENZENE, 1,3-DIFLUORO-2-IODO-5-PROPYL- Chemical and Physical Properties
Names and Identifiers
-
- BENZENE, 1,3-DIFLUORO-2-IODO-5-PROPYL-
- 1,3-difluoro-2-iodo-5-propylbenzene
- 159255-82-0
- 1-propyl-3,5-difluoro-4-iodobenzene
- G72216
- 4-propyl-2,6-difluoroiodobenzene
- XCFAMIFCPFIXGL-UHFFFAOYSA-N
- SCHEMBL8647147
- MFCD34598794
-
- Inchi: InChI=1S/C9H9F2I/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5H,2-3H2,1H3
- InChI Key: XCFAMIFCPFIXGL-UHFFFAOYSA-N
- SMILES: CCCC1=CC(=C(C(=C1)F)I)F
Computed Properties
- Exact Mass: 281.97170g/mol
- Monoisotopic Mass: 281.97170g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 0Ų
BENZENE, 1,3-DIFLUORO-2-IODO-5-PROPYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1507970-250mg |
1,3-Difluoro-2-iodo-5-propylbenzene |
159255-82-0 | 98% | 250mg |
$350.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA319-250mg |
1,3-difluoro-2-iodo-5-propylbenzene |
159255-82-0 | 95% | 250mg |
¥2092.0 | 2024-04-23 | |
Ambeed | A1507970-5g |
1,3-Difluoro-2-iodo-5-propylbenzene |
159255-82-0 | 98% | 5g |
$2719.0 | 2024-04-23 | |
Ambeed | A1507970-1g |
1,3-Difluoro-2-iodo-5-propylbenzene |
159255-82-0 | 98% | 1g |
$681.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA319-1g |
1,3-difluoro-2-iodo-5-propylbenzene |
159255-82-0 | 95% | 1g |
¥4125.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA319-5g |
1,3-difluoro-2-iodo-5-propylbenzene |
159255-82-0 | 95% | 5g |
¥16566.0 | 2024-04-23 |
BENZENE, 1,3-DIFLUORO-2-IODO-5-PROPYL- Related Literature
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
Additional information on BENZENE, 1,3-DIFLUORO-2-IODO-5-PROPYL-
Recent Advances in the Study of 159255-82-0 and BENZENE, 1,3-DIFLUORO-2-IODO-5-PROPYL-: A Comprehensive Research Brief
The chemical compound 159255-82-0 and its derivative, BENZENE, 1,3-DIFLUORO-2-IODO-5-PROPYL-, have garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug discovery, medicinal chemistry, and material science. This research brief aims to provide an up-to-date overview of the latest studies, methodologies, and findings related to these compounds, offering valuable insights for professionals in the field.
Recent studies have focused on the synthesis and characterization of 159255-82-0 and its derivatives, including BENZENE, 1,3-DIFLUORO-2-IODO-5-PROPYL-. Advanced spectroscopic techniques such as NMR, IR, and mass spectrometry have been employed to elucidate their structural properties and reactivity. These analyses have revealed unique electronic and steric features that make these compounds promising candidates for further pharmaceutical development.
In the context of medicinal chemistry, researchers have explored the biological activities of these compounds. Preliminary in vitro studies indicate that BENZENE, 1,3-DIFLUORO-2-IODO-5-PROPYL- exhibits moderate inhibitory effects on certain enzymatic targets, suggesting potential therapeutic applications. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic and pharmacodynamic profiles.
Another area of interest is the use of these compounds in material science. Due to their unique halogen-bonding capabilities and electronic properties, 159255-82-0 and its derivatives have been investigated for their potential in designing novel organic semiconductors and optoelectronic materials. Recent publications highlight their role in enhancing the efficiency of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Despite these promising developments, challenges remain in the large-scale synthesis and application of these compounds. Issues such as yield optimization, purification methods, and stability under various conditions need to be addressed to facilitate their broader use in industrial and pharmaceutical settings. Collaborative efforts between academia and industry are essential to overcome these hurdles.
In conclusion, the study of 159255-82-0 and BENZENE, 1,3-DIFLUORO-2-IODO-5-PROPYL- represents a dynamic and evolving field with significant potential for innovation. Continued research efforts are expected to uncover new applications and improve the synthesis and functionalization of these compounds, paving the way for their integration into advanced technologies and therapeutic strategies.
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